アルジカルブ-d3 スルホキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

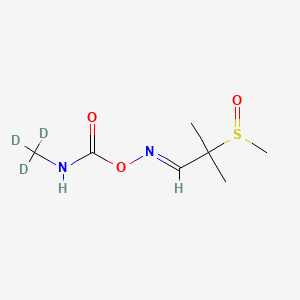

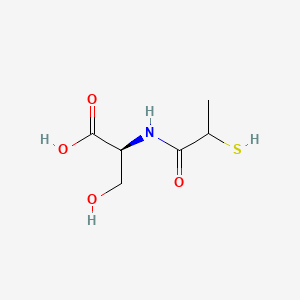

Aldicarb-d3 Sulfoxide is a deuterated analog of Aldicarb Sulfoxide, a metabolite of the carbamate pesticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.

科学的研究の応用

Aldicarb-d3 Sulfoxide is extensively used in scientific research for various applications:

Environmental Studies: Tracking the degradation and environmental fate of Aldicarb in soil and water.

Toxicology: Studying the metabolic pathways and toxicological effects of Aldicarb and its metabolites.

Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques to quantify Aldicarb residues in environmental and biological samples.

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of Aldicarb in living organisms.

作用機序

Target of Action

Aldicarb-d3 Sulfoxide, a metabolite of Aldicarb, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes the neurotransmitter acetylcholine in cholinergic nerve terminals .

Mode of Action

Aldicarb-d3 Sulfoxide binds to and inhibits AChE . This inhibition prevents the breakdown of acetylcholine in the synapse . As a result, synaptic acetylcholine accumulates, leading to overstimulation of cholinergic pathways .

Biochemical Pathways

The overstimulation of cholinergic pathways results in central and peripheral toxicities . These toxicities manifest as cholinergic crisis symptoms such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, these symptoms can progress to tremors, convulsions, and even death .

Pharmacokinetics

Aldicarb-d3 Sulfoxide is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfone . It is possible to transform the parent substance and its oxidized metabolites into their respective oximes and nitriles, which can then be converted into aldehydes, acids, and alcohols . According to animal studies, aldicarb and its metabolites are transported to a variety of tissues, but no signs of buildup have been discovered .

Result of Action

The primary result of Aldicarb-d3 Sulfoxide’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse . This accumulation overstimulates cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions .

Action Environment

Aldicarb-d3 Sulfoxide is very soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Aldicarb-d3 Sulfoxide, like Aldicarb, is known to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .

Cellular Effects

Aldicarb-d3 Sulfoxide affects various types of cells by inhibiting acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of cholinergic pathways and causing central and peripheral toxicities .

Molecular Mechanism

The molecular mechanism of Aldicarb-d3 Sulfoxide involves binding to and inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an overstimulation of cholinergic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Aldicarb-d3 Sulfoxide exhibits changes over time. It is metabolically transformed into other compounds, including Aldicarb sulfone

Dosage Effects in Animal Models

In animal models, the effects of Aldicarb-d3 Sulfoxide vary with dosage . High doses can lead to toxic or adverse effects, while lower doses may not manifest any observable effects

Metabolic Pathways

Aldicarb-d3 Sulfoxide is involved in specific metabolic pathways. It is metabolically transformed into other compounds, including Aldicarb sulfone . The enzymes or cofactors it interacts with during these transformations are yet to be fully identified.

Transport and Distribution

Aldicarb-d3 Sulfoxide is transported and distributed within cells and tissues . It is known to leach into variably-saturated soil, indicating its potential for wide distribution .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aldicarb-d3 Sulfoxide typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the preparation of Aldicarb-d3, which is achieved by substituting the hydrogen atoms in the methylamino group with deuterium. This is followed by the oxidation of Aldicarb-d3 to form Aldicarb-d3 Sulfoxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods

Industrial production of Aldicarb-d3 Sulfoxide involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.

化学反応の分析

Types of Reactions

Aldicarb-d3 Sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert Aldicarb-d3 Sulfoxide to Aldicarb-d3 Sulfone.

Reduction: Reduction reactions can revert Aldicarb-d3 Sulfoxide back to Aldicarb-d3.

Hydrolysis: Hydrolysis can break down Aldicarb-d3 Sulfoxide into its constituent oximes and nitriles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Aldicarb-d3 Sulfone.

Reduction: Aldicarb-d3.

Hydrolysis: Oximes and nitriles.

類似化合物との比較

Similar Compounds

Aldicarb Sulfoxide: The non-deuterated analog with similar chemical properties and biological activity.

Aldicarb Sulfone: The fully oxidized form of Aldicarb, which also inhibits acetylcholinesterase but with different pharmacokinetic properties.

Carbofuran: Another carbamate pesticide with similar mechanisms of action but different chemical structure and toxicity profile.

Uniqueness

Aldicarb-d3 Sulfoxide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and environmental studies. This labeling provides a distinct advantage in analytical applications, enabling researchers to differentiate between the parent compound and its metabolites with high accuracy.

特性

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/new.no-structure.jpg)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)

![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)